
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. In
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation (Wang et al., 2016). In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid by interacting with the protein and preventing its aggregation (Chen et al., 2018).
Biochemical and Physiological Effects
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer development (Wang et al., 2016). In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a key pathological feature of the disease (Chen et al., 2018). In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of the disease (Yang et al., 2018).
Advantages and Limitations for Lab Experiments
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. Another advantage is that this compound has been synthesized using a relatively simple and straightforward method, making it accessible to researchers. One limitation is that the mechanism of action of this compound is not fully understood, which may make it challenging to optimize its pharmacological properties. Another limitation is that this compound has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for research on N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide. One direction is to explore the mechanism of action of this compound in more detail, which may provide insights into how to optimize its pharmacological properties. Another direction is to study the in vivo pharmacokinetics and toxicity of this compound, which may provide valuable information for drug development. Additionally, further research could investigate the potential applications of this compound in other diseases beyond cancer, Alzheimer's disease, and Parkinson's disease.
Synthesis Methods
The synthesis of N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzonitrile with 4-pyridinemethanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the resulting intermediate with piperidine-1-carboxylic acid chloride in the presence of triethylamine. The yield of the final product is around 50% (Wang et al., 2016).
Scientific Research Applications
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has been studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (Wang et al., 2016). In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease (Chen et al., 2018). In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage (Yang et al., 2018).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-4-1-5-16(11-15)21-18(23)22-10-2-3-14(12-22)13-24-17-6-8-20-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVHGLPTUFFEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

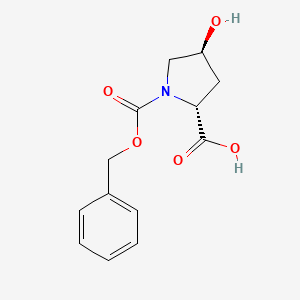
![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)
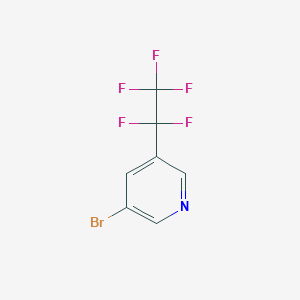
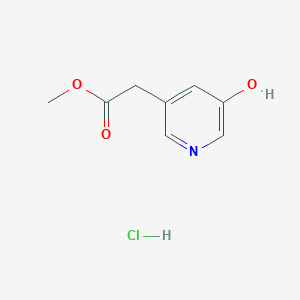
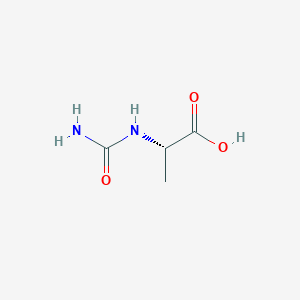

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)
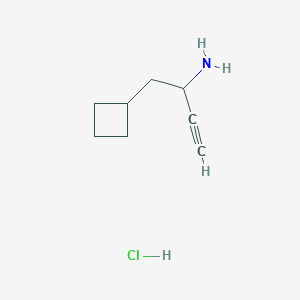


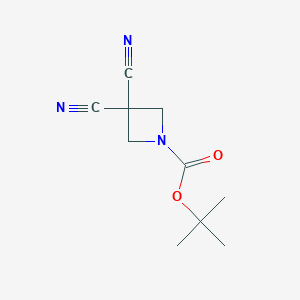
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)
